Bienvenue dans la boutique en ligne BenchChem!

Boc-D-Serine Benzylamide

Chiral HPLC Enantiomeric impurity Lacosamide quality control

Boc-D-Serine Benzylamide (CAS 141108-78-3), systematically named tert-butyl (S)-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate, is the (S)-enantiomeric form of a protected D-serine benzylamide derivative with molecular formula C₁₅H₂₂N₂O₄ and molecular weight 294.35 g/mol. It is primarily recognized as Lacosamide Impurity 16 (or Impurity and serves as a critical reference standard for chiral purity determination in the quality control of the antiepileptic drug Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide].

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 141108-78-3
Cat. No. B599819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Serine Benzylamide
CAS141108-78-3
SynonymsBoc-D-Serine Benzylamide
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m0/s1
InChIKeyCTFYHNRRPGOYJS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Serine Benzylamide (CAS 141108-78-3): What Procurement Teams Must Know About This Lacosamide Chiral Impurity Standard


Boc-D-Serine Benzylamide (CAS 141108-78-3), systematically named tert-butyl (S)-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate, is the (S)-enantiomeric form of a protected D-serine benzylamide derivative with molecular formula C₁₅H₂₂N₂O₄ and molecular weight 294.35 g/mol . It is primarily recognized as Lacosamide Impurity 16 (or Impurity 28) and serves as a critical reference standard for chiral purity determination in the quality control of the antiepileptic drug Lacosamide [(R)-2-acetamido-N-benzyl-3-methoxypropionamide] [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP) and is specifically utilized for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) or commercial Lacosamide production [2].

Why Boc-D-Serine Benzylamide Cannot Be Substituted by Generic D-Serine Derivatives in Chiral Purity Workflows


Substituting Boc-D-Serine Benzylamide (CAS 141108-78-3) with a generic D-serine derivative or even its (R)-enantiomer (CAS 1253790-58-7) introduces critical risk in regulated analytical workflows because stereochemical identity dictates both chromatographic retention behavior and regulatory acceptance. The (S)-configuration at the α-carbon of this compound is the defining feature that enables it to serve as the enantiomeric impurity marker for Lacosamide—a drug whose pharmacological activity resides exclusively in the (R)-enantiomer [1]. Removal of the (S)-enantiomer during Lacosamide production has been explicitly described as extremely difficult, and control of this impurity is mandated by both USP and EP monographs [2]. Patent data demonstrates that the Boc-benzylamide intermediate derived from D-serine can be obtained with an enantiomeric excess (ee) of >99% for the desired (R)-form, making trace (S)-enantiomer quantification a required release test parameter [3]. Any substitution of the reference standard with an unqualified alternative compromises the validity of the chiral HPLC method and risks non-compliance in ANDA or commercial QC submissions.

Quantitative Evidence Guide: Boc-D-Serine Benzylamide (CAS 141108-78-3) Differentiation Data


Enantiomeric Identity: (S)-Configuration Defines This Compound as the Exclusive Lacosamide Chiral Impurity Marker

Boc-D-Serine Benzylamide (CAS 141108-78-3) bears the (S)-configuration at the α-carbon stereocenter (IUPAC: tert-butyl N-[(2S)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate), making it the enantiomeric opposite of the desired (R)-intermediate (CAS 1253790-58-7) used in Lacosamide synthesis [1]. The (R)-enantiomer is obtained with an enantiomeric excess (ee) of >99% when produced via the T3P-mediated coupling of Boc-D-serine with benzylamine; the (S)-enantiomer constitutes the primary chiral impurity requiring quantification [2]. In the final Lacosamide API, the corresponding (S)-enantiomer impurity (EP Impurity A, CAS 175481-37-5) must be controlled and quantified, and Boc-D-Serine Benzylamide serves as the penultimate intermediate reference for establishing this chiral impurity profile [3].

Chiral HPLC Enantiomeric impurity Lacosamide quality control Pharmacopeial reference standard

Racemization Suppression: Boc-Benzylamide Route Demonstrates Minimal Chiral Erosion Versus Cbz and Trityl Alternatives

The Boc-benzylamide synthetic route achieves coupling of Boc-D-serine with benzylamine without racemization, a critical advantage over prior art methods. Patent data explicitly states that coupling of acetyl-D-serine with benzylamine using isobutyl chloroformate at −78°C results in formation of various impurities requiring chromatographic removal, leading to a complex process with low yield [1]. In contrast, the Boc-protected route using T3P® at 4–8°C delivers Compound III with ee 99% and HPLC purity >99% after crystallization, with no detectable racemization [2]. The Cbz-protected route (Scheme 3 of US RE38,551) and the trityl-protected route (EP2067765) both require additional steps or expensive reagents (silver oxide) and still risk partial racemization at the chiral center, which lowers yields [3].

Racemization Boc protecting group Lacosamide intermediate synthesis Chiral integrity

Synthetic Yield and Purity: Boc-D-Serine Benzylamide Intermediate Achieves 71.5% Isolated Yield with >99% HPLC Purity in Optimized Process

The optimized preparation of (R)-boc-2-amino-N-benzyl-3-hydroxy-propionamide (the (R)-enantiomer of the target compound class) from Boc-D-serine using T3P® (cyclic propane phosphonic acid anhydride) and N-methylmorpholine in ethyl acetate at 4–8°C yields 153.8 g (71.5% isolated yield) from 150 g Boc-D-serine, with HPLC purity >99% and ee 99% [1]. The subsequent O-methylation step using dimethyl sulfate with tetrabutylammonium bisulfate as phase-transfer catalyst delivers the methylated intermediate in 75.8% yield with HPLC purity 98.6% and ee >99% [2]. The overall four-step synthesis from N-Boc-D-serine to Lacosamide achieves 76.0% total yield [3]. This compares favorably with the earlier silver oxide/methyl iodide route (Scheme 1, US RE38,551) which requires 4 days for a single step and necessitates chromatographic purification, resulting in substantially lower overall yields [4].

Lacosamide intermediate Boc-D-Serine coupling T3P coupling reagent Process yield optimization

Regulatory Traceability: Boc-D-Serine Benzylamide (S-Enantiomer) Is a Designated Lacosamide Impurity 16/28 Reference Standard With USP/EP Traceability

Boc-D-Serine Benzylamide (CAS 141108-78-3) is cataloged as Lacosamide Impurity 16 (also designated Impurity 28) and is supplied as a fully characterized chemical compound for use as a reference standard of API Lacosamide, compliant with regulatory guidelines [1]. The product is offered with detailed characterization data and can be provided with further traceability against pharmacopeial standards (USP or EP) based on feasibility [2]. CATO Research Chemicals supplies this impurity standard under the ISO 17034 reference material producer accreditation system, which is a critical quality credential for drug standard materials . Shenzhen Huaxin Pharmaceutical Technology provides this compound with accompanying documentation including HPLC, ¹H NMR, MA, COA, and optionally content determination data, 2D NMR, ¹³C NMR, IR, UV, and thermogravimetric analysis, suitable for drug R&D, production, and regulatory filing [3].

Reference standard Pharmacopeial traceability ANDA method validation ISO 17034

Procurement-Relevant Application Scenarios for Boc-D-Serine Benzylamide (CAS 141108-78-3)


AND A Analytical Method Validation: Chiral HPLC System Suitability Testing for Lacosamide Drug Substance

In ANDA (Abbreviated New Drug Application) submissions for generic Lacosamide, regulatory agencies require demonstration that the chiral HPLC method can resolve the (R)-enantiomer (active pharmaceutical ingredient) from the (S)-enantiomer (chiral impurity). Boc-D-Serine Benzylamide (CAS 141108-78-3), as Lacosamide Impurity 16/28, serves as the authentic (S)-configured reference standard for establishing system suitability parameters—including resolution (Rs), relative retention time (RRT), and limit of quantification (LOQ)—before analyzing production batches [1]. The compound's availability with full characterization data (HPLC, NMR, MS) and pharmacopeial traceability (USP/EP) satisfies the documentary requirements of method validation protocols [2].

Commercial Lacosamide API Production: Process-Related Impurity Monitoring and Batch Release QC

During commercial-scale manufacture of Lacosamide via the Boc-D-serine benzylamide route, the (S)-enantiomer can arise from trace Boc-L-serine contamination in the starting material or from racemization during coupling. Production QC laboratories require an authenticated (S)-enantiomer standard (CAS 141108-78-3) to quantify this impurity at acceptance thresholds typically below 0.10% (as mandated by ICH Q3A guidelines for unspecified impurities). The patent-demonstrated process achieves ee >99.9% for the final Lacosamide API when using enantiomerically pure Boc-D-serine, underscoring the need for a high-purity (S)-enantiomer standard to validate that the process remains in control [3].

Boc-D-Serine Raw Material Quality Assessment: Chiral Purity Screening of Starting Material for Lacosamide Synthesis

The chiral purity of the Boc-D-serine starting material directly determines the enantiomeric purity of downstream intermediates and the final Lacosamide API. Patent data indicates that if Boc-D-serine contains traces of Boc-L-serine, this contamination carries through to form the (S)-enantiomer impurity in the benzylamide intermediate and ultimately in the drug substance [4]. Procurement and QC teams evaluating Boc-D-serine suppliers can use Boc-D-Serine Benzylamide (S-enantiomer, CAS 141108-78-3) as a reference marker to establish chiral purity acceptance criteria (e.g., <0.1% L-enantiomer) for incoming raw material, minimizing the risk of batch rejection downstream.

Quote Request

Request a Quote for Boc-D-Serine Benzylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.